molecular formula C7H4F2O3 B068970 2,4-Difluoro-6-hydroxybenzoic acid CAS No. 189283-54-3

2,4-Difluoro-6-hydroxybenzoic acid

Cat. No. B068970
M. Wt: 174.1 g/mol
InChI Key: DHJRFSOFNFQKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 2,4-Difluoro-6-hydroxybenzoic acid, such as 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids, has been efficiently carried out via fluoride-mediated alkylation processes. These methods showcase the use of ion-exchange resins to achieve high purity of the products without the need for chromatography, indicating a potential pathway for synthesizing 2,4-Difluoro-6-hydroxybenzoic acid with high efficiency and purity (Hardcastle et al., 2001).

Molecular Structure Analysis

Research involving 2,4-difluorobenzoic acid and its derivatives provides insight into their molecular conformation, vibrational, and electronic transitions using both experimental techniques and quantum chemical calculations. These studies, which include FT-IR, FT-Raman, UV absorption spectra, and TD-DFT calculations, offer a detailed understanding of the electronic structure and behavior of these compounds, laying a foundation for the molecular structure analysis of 2,4-Difluoro-6-hydroxybenzoic acid (Karabacak et al., 2011).

Chemical Reactions and Properties

The literature provides examples of complex reactions involving similar difluorobenzoic acid derivatives, illustrating their reactivity and the types of chemical transformations they can undergo. These reactions include various steps such as nitration, esterification, reduction, diazotization, and hydrolysis, which highlight the versatility and reactivity of these compounds (Zhang et al., 2020).

Physical Properties Analysis

The study of closely related compounds, such as poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), has provided insights into their physical properties, including phase transition temperatures and crystallinity. These analyses are crucial for understanding the physical behavior of 2,4-Difluoro-6-hydroxybenzoic acid under various conditions (Ueda et al., 1992).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds have focused on their electrochemical behavior, oxidation reactions, and the effects of substituents on their chemical reactivity. These studies provide a framework for understanding the chemical properties of 2,4-Difluoro-6-hydroxybenzoic acid, including its potential for participating in complex chemical reactions and its behavior as an intermediate in organic synthesis (Bolt et al., 1997).

Scientific Research Applications

  • Synthesis of Antimicrobial Drugs : 2,4-Difluoro-6-hydroxybenzoic acid serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis involving multiple steps like nitration, esterification, and hydrolysis results in a high overall yield of these compounds, which are important in developing antimicrobials (Zhang et al., 2020).

  • Biotechnological Applications : Derivatives like 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to 2,4-Difluoro-6-hydroxybenzoic acid, are used in various bioproducts applicable in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have been developed to biosynthesize 4-HBA and its derivatives for these high-value applications (Wang et al., 2018).

  • Molecular Conformational Studies : The molecular structure and conformation of similar compounds like 2,4,6-Trihydroxybenzoic acid, a derivative of phloroglucinol, have been studied extensively. These studies reveal insights into the molecule's intramolecular hydrogen bonds and interactions with water molecules, which are crucial for understanding the biological activity and reactivity of these compounds (Mammino & Kabanda, 2010).

  • Cosmetic and Pharmaceutical Applications : Derivatives like Methyl 4-hydroxybenzoate (methyl paraben) are used as antimicrobial agents in cosmetics, personal care products, and as food preservatives. Studies on these compounds focus on their structure, intermolecular interactions, and the molecular determinants of their pharmacological activity (Sharfalddin et al., 2020).

  • Mass Spectrometry and Analytical Chemistry : In the field of analytical chemistry, related compounds like 2,5-Dihydroxybenzoic acid (DHB) are used in mass spectrometry for the analysis of oligosaccharides and glycopeptides. This usage underlines the importance of hydroxybenzoic acid derivatives in analytical methodologies (Papac et al., 1996).

  • Environmental and Water Treatment : The photochemical degradation of hydroxybenzoic acid derivatives like parabens, which are used in personal care products, is crucial for understanding and mitigating environmental contamination. Studies in this area focus on degradation kinetics, by-product identification, and treatment efficiency (Gmurek et al., 2015).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-difluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJRFSOFNFQKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622557
Record name 2,4-Difluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-hydroxybenzoic acid

CAS RN

189283-54-3
Record name 2,4-Difluoro-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-6-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.76 g (0.01 mole) of 2,4,6-trifluorobenzoic acid, 1.62 g (0.04 mole) of powdery 99% sodium hydroxide and 20 ml of 1-methyl-2-pyrrolidone were fed into a 100-ml four-necked flask provided with a thermometer, a stirrer and a reflux condenser. The mixture was stirred at 130° C. for 3 hours to give rise to a reaction. Then, the same post-treatment as in Example 2 was conducted to obtain 1.47 g of 4,6-difluorosalicylic acid. The isolated yield was 84.3% relative to the 2,4,6-trifluorobenzoic acid used.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Difluoro-6-hydroxybenzoic acid
Reactant of Route 4
2,4-Difluoro-6-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2,4-Difluoro-6-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2,4-Difluoro-6-hydroxybenzoic acid

Citations

For This Compound
2
Citations
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com
J Alen, M Schade, M Wagener, F Christian… - Journal of Medicinal …, 2019 - ACS Publications
Genome-wide-association studies in chronic low back pain patients identified sepiapterin reductase as a high interest target for developing new analgesics. Here we used 19 F NMR …
Number of citations: 12 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.